Binding Affinity: 20-Fold Higher Human MCL1 Affinity vs. First-Generation Inhibitor A-1210477
S63845 binds human MCL1 with a dissociation constant (Kd) of 0.19 nM as measured by surface plasmon resonance, compared to A-1210477 which exhibits an approximately 20-fold lower affinity for the same target [1]. In a separate study, S63845 demonstrated Ki < 1.2 nM versus A-1210477 Ki = 28 nM, confirming the affinity gap across different assay platforms [2].
| Evidence Dimension | Human MCL1 binding affinity (Kd) |
|---|---|
| Target Compound Data | 0.19 nM |
| Comparator Or Baseline | A-1210477: ~20-fold lower affinity (estimated Kd ~3.8 nM) |
| Quantified Difference | ~20-fold higher affinity |
| Conditions | Surface plasmon resonance (SPR); recombinant human MCL1 protein |
Why This Matters
Higher target affinity directly enables lower working concentrations in cellular assays, reducing off-target effects and improving the signal-to-noise ratio in apoptosis readouts.
- [1] Kotschy A, et al. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models. Nature. 2016 Oct 27;538(7626):477-482. Extended Data Fig. 1b, c. View Source
- [2] Abdul Rahman SF, et al. Co-inhibition of BCL-XL and MCL-1 with selective BCL-2 family inhibitors enhances cytotoxicity of cervical cancer cell lines. PLoS One. 2020 Apr 22;15(4):e0231823. View Source
